molecular formula C16H15N3OS B11656580 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-(1H-indol-3-yl)ethanone

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-(1H-indol-3-yl)ethanone

Cat. No.: B11656580
M. Wt: 297.4 g/mol
InChI Key: CWPKSUGPVWBNMX-UHFFFAOYSA-N
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Description

2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-1-(1H-INDOL-3-YL)ETHAN-1-ONE is a complex organic compound that features both an indole and a pyrimidine moiety. The indole nucleus is known for its presence in various bioactive compounds, while the pyrimidine ring is a fundamental structure in many biological molecules, including nucleotides. This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-1-(1H-INDOL-3-YL)ETHAN-1-ONE typically involves the reaction of an indole derivative with a pyrimidine derivative under specific conditions. One common method involves the use of thionyl chloride and triethylamine in a solvent like 1,4-dioxane . The reaction conditions must be carefully controlled to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-1-(1H-INDOL-3-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol.

Scientific Research Applications

2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-1-(1H-INDOL-3-YL)ETHAN-1-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-1-(1H-INDOL-3-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, while the pyrimidine ring can interact with nucleic acids. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like tryptophan and indole-3-acetic acid share the indole nucleus.

    Pyrimidine Derivatives: Compounds like thymine and cytosine share the pyrimidine ring.

Uniqueness

What sets 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-1-(1H-INDOL-3-YL)ETHAN-1-ONE apart is the combination of both indole and pyrimidine moieties in a single molecule.

Properties

Molecular Formula

C16H15N3OS

Molecular Weight

297.4 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-(1H-indol-3-yl)ethanone

InChI

InChI=1S/C16H15N3OS/c1-10-7-11(2)19-16(18-10)21-9-15(20)13-8-17-14-6-4-3-5-12(13)14/h3-8,17H,9H2,1-2H3

InChI Key

CWPKSUGPVWBNMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)C2=CNC3=CC=CC=C32)C

Origin of Product

United States

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